
2-Fluorophenyl-1,3-diboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorophenyl-1,3-diboronic acid, pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . Pinacol boronic esters are highly valuable building blocks in organic synthesis .
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Mecanismo De Acción
Target of Action
The primary target of 2-Fluorophenyl-1,3-diboronic acid, pinacol ester is the formation of carbon-carbon (C-C) bonds . This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura (SM) coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound also plays a role in the protodeboronation of pinacol boronic esters .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Its properties have been tailored for application under specific SM coupling conditions .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new C-C bonds . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, certain boronic acids, e.g., cyclobutylboronic acid decomposes in air, or pinacol boronic esters, many of which are liquids or low melting solids . Therefore, the storage and handling conditions of the compound can significantly impact its effectiveness and stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Fluorophenyl-1,3-diboronic acid, pinacol ester in lab experiments are its high reactivity and selectivity. It has been found to be an effective ligand for the Suzuki-Miyaura coupling reaction, which is a widely used method for the synthesis of biaryl compounds. However, its limitations include its high cost and the complex synthesis method.
Direcciones Futuras
There are many future directions for the use of 2-Fluorophenyl-1,3-diboronic acid, pinacol ester in scientific research. Some of these include its use in the synthesis of new pharmaceuticals and agrochemicals, its use in the development of new materials, and its use in the study of biological systems. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 2-Fluorophenyl-1,3-diboronic acid, pinacol ester is a complex process that involves several steps. The first step involves the reaction of 2-fluorophenylboronic acid with pinacol in the presence of a palladium catalyst. The resulting product is then treated with boron tribromide to form the diboronic acid derivative. The final step involves the esterification of the diboronic acid derivative with pinacol to form this compound.
Aplicaciones Científicas De Investigación
2-Fluorophenyl-1,3-diboronic acid, pinacol ester has been widely used in scientific research due to its unique properties. It has been found to be an effective ligand for the Suzuki-Miyaura coupling reaction, which is a widely used method for the synthesis of biaryl compounds. It has also been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27B2FO4/c1-15(2)16(3,4)23-19(22-15)12-10-9-11-13(14(12)21)20-24-17(5,6)18(7,8)25-20/h9-11H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPWOJJYAWMASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)B3OC(C(O3)(C)C)(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27B2FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

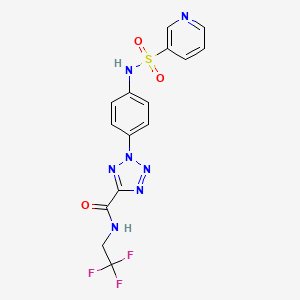
![1-(2-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2932322.png)
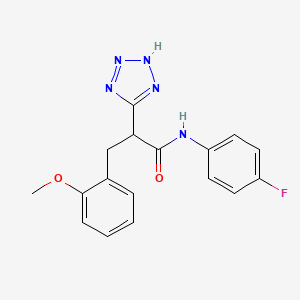
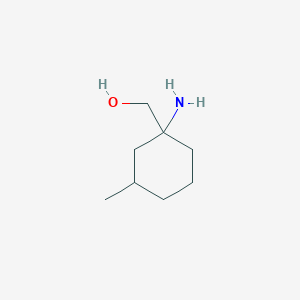
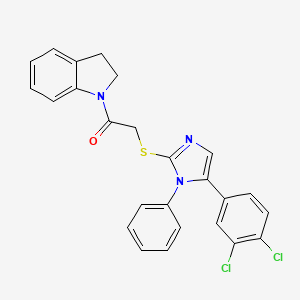
![4-isopropoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2932328.png)
![1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2932330.png)
![N-(3-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2932331.png)
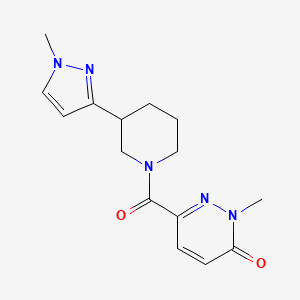
![(Z)-ethyl 4-((4-(((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2932336.png)


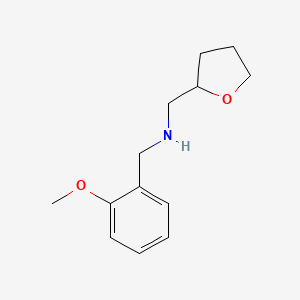
![Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate](/img/structure/B2932342.png)